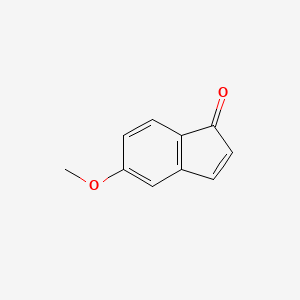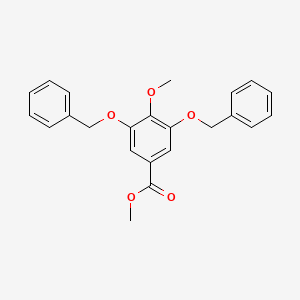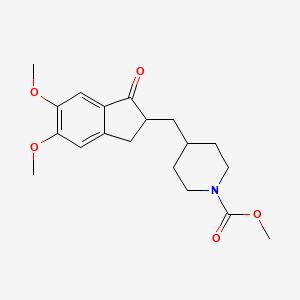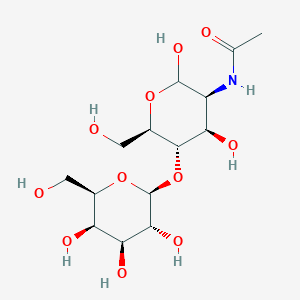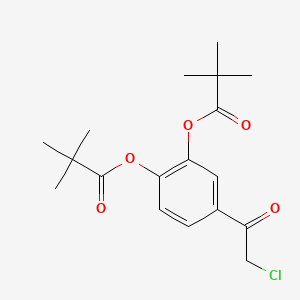
2-Chloro-3',4'-bis(pivaloyloxy)acetophenone
Vue d'ensemble
Description
2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone is a chemical compound with the molecular formula C18H23ClO5 and a molecular weight of 354.83 . It is also known as 2,2-dimethylpropanoic acid [4-(2-chloro-1-oxoethyl)-2-(2,2-dimethyl-1-oxopropoxy)phenyl] ester .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone consists of 18 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .Applications De Recherche Scientifique
Synthesis of Functional Aromatic Multisulfonyl Chlorides
The compound 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is utilized in the synthesis of functional aromatic multisulfonyl chlorides, which are crucial in the development of complex organic molecules. These molecules serve as the main starting building blocks for a new synthetic strategy aimed at the preparation of dendritic and other complex structures. This synthesis process involves a series of reactions, including the quantitative oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl- or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides. The study highlights the significance of these functional aromatic multisulfonyl chlorides in advancing the field of organic synthesis, offering potential applications in material science and medicinal chemistry (Percec et al., 2001).
Thermally Stable Polyimides from Asymmetric Trifluoromethylated Aromatic Diamines
Research on 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone extends to the preparation of thermally stable polyimides, derived from asymmetric fluorinated aromatic diamines. These polyimides exhibit excellent thermal stability and material properties, making them suitable for high-performance applications. The study provides insights into the synthesis process and the impact of the trifluoromethyl group on the properties of the polyimides, suggesting their potential in advanced material applications (Bu et al., 2011).
Photoinitiating Behaviors of Difunctional Monomeric and Polymeric Compounds
The scientific research applications of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone include its role in the synthesis of difunctional monomeric and polymeric photoinitiators. These compounds demonstrate varying photoinitiating activities, contributing to advancements in photopolymerization processes. This research explores the synthesis, properties, and photoinitiating behaviors of these compounds, highlighting their potential in the field of polymer chemistry and materials science (Cesur et al., 2015).
Toxicity Evaluation of Bis Mannich Bases and Piperidinols
In the context of toxicity studies, 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone-derived compounds, such as bis Mannich bases, have been synthesized and evaluated for their toxicity using the brine shrimp bioassay. These studies contribute to our understanding of the toxicological profiles of these compounds, aiding in the development of safer chemicals and potential therapeutic agents (Gul et al., 2003).
Novel Fluorescent Polyimides Containing Pyridine Moieties
Another fascinating application of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is in the synthesis of novel fluorescent polyimides that contain pyridine moieties. These polyimides exhibit high solubility, excellent thermal stability, and strong fluorescence intensity, making them suitable for various applications in optoelectronics and sensing technologies (Huang et al., 2012).
Propriétés
IUPAC Name |
[4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO5/c1-17(2,3)15(21)23-13-8-7-11(12(20)10-19)9-14(13)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBROVFKBAHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CCl)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443888 | |
| Record name | 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3',4'-bis(pivaloyloxy)acetophenone | |
CAS RN |
185448-73-1 | |
| Record name | 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






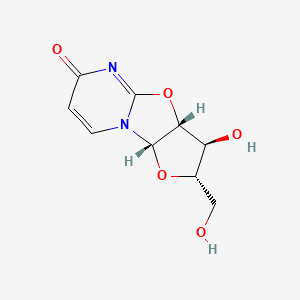

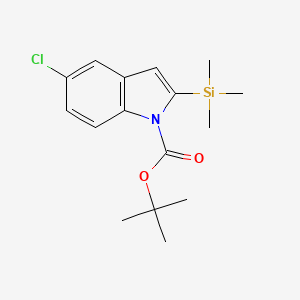
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
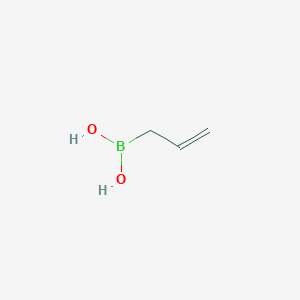
![Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate](/img/structure/B1609751.png)
